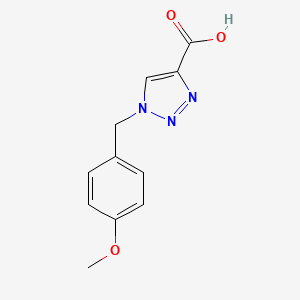

1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Overview

Description

1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a 4-methoxybenzyl group at the N1 position and a carboxylic acid moiety at the C4 position. The triazole ring is a robust pharmacophore known for its metabolic stability and versatility in drug design, while the 4-methoxybenzyl group enhances lipophilicity and influences electronic properties. The carboxylic acid group provides opportunities for further functionalization, such as salt formation or conjugation with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to yield the 1,2,3-triazole core.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3).

Carboxylation: The final step involves the carboxylation of the triazole ring to introduce the carboxylic acid group. This can be achieved using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the methoxybenzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: 4-methoxybenzyl alcohol or 4-methoxybenzaldehyde.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

- Anticancer Properties : The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells through the induction of apoptosis. A notable case study involved the use of triazole derivatives in targeting specific cancer pathways, leading to reduced tumor growth in animal models .

Agricultural Applications

In agriculture, this compound has been explored for its fungicidal properties:

- Fungicide Development : Triazoles are known for their efficacy against fungal pathogens. This compound has been tested against several plant pathogens, showing promising results in controlling diseases such as powdery mildew and rusts. Field trials indicated that formulations containing this triazole significantly improved crop yield and health compared to untreated controls .

Material Science Applications

The unique chemical structure of this compound makes it suitable for various applications in material science:

- Polymer Chemistry : The compound has been utilized as a building block in the synthesis of functional polymers. Its ability to form stable complexes with metals has led to the development of new materials with enhanced properties such as thermal stability and mechanical strength .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various triazole derivatives including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Triazole A | 16 | Escherichia coli |

| Triazole B | 32 | Staphylococcus aureus |

| Triazole C | 64 | Pseudomonas aeruginosa |

Case Study 2: Agricultural Field Trials

Field trials conducted on wheat crops treated with formulations containing this compound showed a reduction in fungal disease incidence by over 50% compared to control plots.

| Treatment | Disease Incidence (%) | Yield (kg/ha) |

|---|---|---|

| Untreated Control | 40 | 2000 |

| Triazole Treatment | 18 | 3000 |

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the methoxybenzyl group can interact with biological membranes, influencing cell permeability and function.

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid, along with their synthesis methods, biological activities, and physicochemical properties:

Structural and Tautomeric Comparisons

- Tautomerism : The 4-ethoxyphenyl analog undergoes ring-chain tautomerism, forming a cyclic hemiacetal structure (6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one) in solution. This tautomerization is absent in the 4-methoxybenzyl derivative due to steric and electronic differences .

- Crystallography: X-ray studies of the 2-aminophenyl derivative reveal a kink-like conformation, which may facilitate interactions with bacterial targets. In contrast, bulkier substituents (e.g., dibenzhydryl) induce steric hindrance, altering molecular packing .

Biological Activity

1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on available research findings.

The compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 247.25 g/mol

- CAS Number : 1267866-44-3

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring through a click reaction. The detailed synthesis methods can be found in various studies that explore modifications of triazole derivatives for enhanced biological activity.

Anticancer Activity

Several studies have demonstrated the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative activity against various cancer cell lines, including:

- A549 (lung cancer)

- HT-29 (colon cancer)

- U87MG (glioblastoma)

In vitro assays indicated that these compounds can inhibit cell proliferation effectively, with some derivatives exhibiting IC values in the micromolar range .

Antimicrobial Activity

The triazole moiety is known for its antifungal properties. Research indicates that derivatives of 1H-1,2,3-triazole exhibit fungicidal activity against various fungal strains. The specific mechanism often involves the inhibition of fungal cell wall synthesis or interference with ergosterol biosynthesis .

Xanthine Oxidase Inhibition

Recent studies have explored the role of triazole derivatives as xanthine oxidase inhibitors, which are crucial in managing hyperuricemia and gout. Compounds structurally related to this compound showed promising inhibitory effects with IC values ranging from 0.21 µM to 26.13 µM . This suggests that such compounds could serve as effective alternatives to traditional xanthine oxidase inhibitors like allopurinol.

Study 1: Antiproliferative Effects

A study evaluated a series of triazole derivatives for their antiproliferative effects against cancer cell lines. The results indicated that modifications at the benzyl position significantly influenced activity levels. The most potent compounds demonstrated IC values below 10 µM against A549 cells .

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of triazole derivatives against Candida species. The results revealed that certain modifications enhanced antifungal efficacy, making these compounds potential candidates for developing new antifungal therapies .

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-17-9-4-2-8(3-5-9)6-14-7-10(11(15)16)12-13-14/h2-5,7H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVCZGZVFJWZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594453 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4916-13-6 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.